molecular formula C31H33F2N3O B11025160 2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11025160
M. Wt: 501.6 g/mol
InChI Key: IGEBUXNHKGHCLI-UHFFFAOYSA-N
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Description

2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and quinoline moiety.

    Reduction: Reduction reactions can be performed on the bis(4-fluorophenyl)methyl group.

    Substitution: The compound can undergo various substitution reactions, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the bis(4-fluorophenyl)methyl group can yield the corresponding alcohol.

Scientific Research Applications

2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets in the body. The bis(4-fluorophenyl)methyl group is known to interact with neurotransmitter receptors, while the quinoline moiety can intercalate with DNA[7][7]. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-[2,2,4-TR

Properties

Molecular Formula

C31H33F2N3O

Molecular Weight

501.6 g/mol

IUPAC Name

2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(2,2,4-trimethylquinolin-1-yl)ethanone

InChI

InChI=1S/C31H33F2N3O/c1-22-20-31(2,3)36(28-7-5-4-6-27(22)28)29(37)21-34-16-18-35(19-17-34)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h4-15,20,30H,16-19,21H2,1-3H3

InChI Key

IGEBUXNHKGHCLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)(C)C

Origin of Product

United States

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